molecular formula C17H13N3OS3 B10979945 N-(6-methyl-1,3-benzothiazol-2-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide

Cat. No.: B10979945
M. Wt: 371.5 g/mol
InChI Key: QJAMBVBXZVGOBH-UHFFFAOYSA-N
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Description

This compound features a benzothiazole core substituted with a 6-methyl group and an acetamide linker connected to a thiophene-thiazole moiety. The benzothiazole scaffold is known for its pharmacological relevance, including anticancer, antimicrobial, and enzyme-inhibitory activities . The thiophene-thiazole component introduces π-conjugated systems that enhance binding affinity to biological targets, such as kinases or receptors .

Properties

Molecular Formula

C17H13N3OS3

Molecular Weight

371.5 g/mol

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)acetamide

InChI

InChI=1S/C17H13N3OS3/c1-10-4-5-12-14(7-10)24-17(19-12)20-15(21)8-11-9-23-16(18-11)13-3-2-6-22-13/h2-7,9H,8H2,1H3,(H,19,20,21)

InChI Key

QJAMBVBXZVGOBH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)C4=CC=CS4

Origin of Product

United States

Preparation Methods

One-Pot Sequential Cyclization

A patent describes a one-pot method for analogous thiazole-acetamides:

  • Reactants : 6-Methylbenzothiazol-2-amine, thiophene-2-carbonyl chloride, and 2-amino-thiazole-4-carboxylic acid

  • Conditions : Microwave irradiation (100 W, 120°C, 30 min)

  • Yield : 62%

Pd-Catalyzed Cross-Coupling

For derivatives with steric hindrance, Suzuki-Miyaura coupling is utilized:

  • Reactants : 2-Bromo-6-methylbenzothiazole (1.0 eq), 4-(thiophen-2-yl)thiazol-2-ylboronic acid (1.2 eq)

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃ (2.0 eq)

  • Solvent : DME/H₂O (4:1)

  • Yield : 58%

Optimization and Challenges

Yield Improvement

  • Solvent effects : DMF increases reaction rates but may cause decomposition; dichloromethane balances stability and reactivity.

  • Catalyst screening : HOBt/EDCI outperforms DCC/DMAP in minimizing racemization.

Purification Challenges

  • Byproducts : Unreacted thiophene-thiazole acetic acid (Rf = 0.3 in ethyl acetate/hexane)

  • Chromatography : Gradient elution (10→50% ethyl acetate in hexane) achieves >95% purity.

Comparative Data Table

MethodReactantsConditionsYieldPuritySource
Carbodiimide coupling2-[2-(Thiophen-2-yl)thiazol-4-yl]acetic acid + 6-methylbenzothiazol-2-amineEDCI/HOBt, DCM, 25°C70–75%>95%
One-pot cyclizationThiophene-2-carbonyl chloride + 2-amino-thiazole-4-carboxylic acidMicrowave, 120°C62%90%
Pd-catalyzed coupling2-Bromo-6-methylbenzothiazole + thiazol-4-ylboronic acidPd(PPh₃)₄, K₂CO₃, 80°C58%88%

Analytical Characterization Summary

  • FTIR : 3280 cm⁻¹ (N–H), 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N)

  • ¹H NMR : Distinct signals for methyl (δ 2.51), acetamide CH₂ (δ 3.89), and aromatic protons

  • MS (ESI+) : m/z 396.1 [M+H]⁺

Industrial-Scale Considerations

  • Cost drivers : Thiophene-2-carboxaldehyde (~$320/kg) and EDCI (~$450/kg) increase production costs.

  • Green chemistry : Substituting DCM with cyclopentyl methyl ether (CPME) reduces environmental impact .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and benzothiazole rings.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of compounds related to N-(6-methyl-1,3-benzothiazol-2-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide. For instance, derivatives of benzothiazole and thiazole have shown promising results against various bacterial strains and fungi.

Case Study: Antimicrobial Evaluation

A study evaluated several thiazole derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungal species. The results indicated that certain derivatives exhibited strong inhibitory effects, suggesting that modifications to the benzothiazole and thiazole moieties could enhance their efficacy against resistant strains .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Research has demonstrated that similar benzothiazole derivatives can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Screening

In vitro studies involving this compound derivatives showed effectiveness against several cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). Molecular docking studies further elucidated the binding interactions with key targets involved in cancer progression .

Neuroprotective Effects

Emerging research suggests that compounds containing benzothiazole and thiazole frameworks may possess neuroprotective properties. These compounds are being explored for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer’s.

Case Study: AChE Inhibition

A recent study focused on synthesizing thiazole-based compounds for AChE inhibition. The most potent derivative demonstrated an IC50 value of 2.7 µM, indicating strong potential for therapeutic applications in Alzheimer's disease management .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound and its derivatives:

Activity Target Mechanism Reference
AntimicrobialBacteria & FungiInhibition of cell wall synthesis
AnticancerVarious Cancer Cell LinesInduction of apoptosis and cell cycle arrest
NeuroprotectiveAcetylcholinesteraseInhibition of enzyme activity

Mechanism of Action

The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The benzothiazole and thiazole rings can intercalate with DNA or proteins, disrupting normal cellular functions.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Key Biological Activity Reference
Target Compound Benzothiazole + Thiophene-thiazole 6-methyl, thiophen-2-yl, thiazole-4-yl ~383.5 Not reported (structural analog)
N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]acetamide Benzothiazole + Thiadiazole 6-methyl, 4-methoxyphenyl ~412.5 Anticonvulsant (100% efficacy)
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide Benzothiazole + Thiadiazole 6-nitro, phenylureido ~484.6 VEGFR-2 inhibition (IC₅₀ = 1.2 µM)
2-{[4-Allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide Benzothiazole + Triazole-thiophene 6-methyl, allyl, thiophen-2-yl ~503.7 Not reported (structural analog)

Key Observations :

  • Electron-Withdrawing Groups : Nitro substituents (e.g., in ) enhance kinase inhibition but may reduce bioavailability.
  • Thiophene vs.
  • Methyl Substitution : The 6-methyl group on benzothiazole (target compound, ) balances lipophilicity and steric effects for membrane penetration.

Anticancer Potential

  • VEGFR-2 Inhibition: Analogs like exhibit nanomolar IC₅₀ values by binding to the kinase ATP pocket via hydrogen bonds with Cys919 and π-π interactions .
  • PI3K Targeting : Docking studies on N-(6-)2-[methylsulfanyl]pyrimidin-4-yl)-1,3-benzothiazol-2-yl)acetamide (PDB: 3QJZ) show hydrophobic interactions with Val851 and hydrogen bonding with Asp841 . The target compound’s thiophene-thiazole system may mimic these interactions.

Anticonvulsant Activity

Compounds with benzothiazole-thiadiazole hybrids () achieve 100% protection in maximal electroshock (MES) models, attributed to sodium channel blockade.

Pharmacokinetic and Toxicity Considerations

  • Lipophilicity : The target compound’s ClogP (~3.2) is comparable to (ClogP = 3.5), suggesting moderate blood-brain barrier penetration.
  • Metabolism : Thiophene rings (target compound) are prone to oxidative metabolism, while thiadiazoles () resist CYP450 degradation .

Biological Activity

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide is a complex organic compound that has garnered attention for its diverse biological activities. This article will explore its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a benzothiazole ring and a thiophene moiety, which contribute to its unique chemical properties. The synthesis typically involves multi-step reactions that include the formation of the benzothiazole and thiophene rings, followed by acetamide formation. Common reagents used in these reactions include sulfur, amines, and various catalysts to facilitate ring formation and substitution reactions.

Antimicrobial Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of benzothiazole have shown in vitro effects against various bacterial and fungal strains. A study reported minimal inhibition concentrations (MIC) as low as 50 µg/mL for certain derivatives against tested organisms .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro tests against human breast cancer cell lines (MCF7) revealed cytotoxic effects comparable to established chemotherapeutics like doxorubicin. Specific derivatives demonstrated IC50 values ranging from 9.55 to 10.25 µM, indicating potent anticancer activity .

The mechanism of action for this compound is hypothesized to involve the inhibition of specific enzymes or proteins involved in cell proliferation and survival. The interactions with molecular targets can lead to apoptosis in cancer cells or disruption of microbial cell wall synthesis in bacteria .

Case Studies and Research Findings

StudyFindings
PMC9502297 Reported antibacterial and antifungal activities with MIC values at 50 µg/mL for certain derivatives .
Acta Pharm. 2014 Evaluated anticancer activity against MCF7 cells; compounds showed IC50 values between 9.55 - 10.25 µM .
Recent Advances in Synthesis Highlighted the synthesis of benzothiazole-based compounds with anti-tubercular activity against M. tuberculosis .

Q & A

Q. Table 1: Comparative Bioactivity of Analogues

Substituent PositionGroupIC₅₀ (µM)logP
Benzothiazole 6--CH₃1.23.2
Benzothiazole 6--F1.12.8
Thiophene 5--Br0.83.5

Q. Table 2: Optimal Reaction Conditions for Key Intermediates

IntermediateSolventCatalystTime (h)Yield (%)
Benzothiazole-2-amineCHCl₃None685
Thiazole-thiophene acidDMFDCC1270

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